2-Cyclopropyl-5-(1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole
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Overview
Description
2-Cyclopropyl-5-(1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole is a synthetic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of 2-Cyclopropyl-5-(1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pH, and reaction time.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the oxadiazole ring, depending on the reagents and conditions used.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets in biological systems. It may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar compounds include other oxadiazoles and piperidine derivatives. Compared to these, 2-Cyclopropyl-5-(1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole is unique due to the presence of the cyclopropyl and fluorophenyl groups, which can enhance its biological activity and specificity. Some similar compounds are:
- 2-Cyclopropyl-5-(1-((3,4-dimethylphenyl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole
- 2-Cyclopropyl-5-(1-((2,4-dimethylphenyl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole
These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical and biological properties.
Properties
IUPAC Name |
2-cyclopropyl-5-[1-(4-fluorophenyl)sulfonylpiperidin-4-yl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O3S/c17-13-3-5-14(6-4-13)24(21,22)20-9-7-12(8-10-20)16-19-18-15(23-16)11-1-2-11/h3-6,11-12H,1-2,7-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKRANCTCUHBQX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(O2)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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